3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole
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Overview
Description
3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features both iodine and trifluoromethyl groups This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the lithiation of the 5-position followed by trapping with electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow techniques to control the concentration and avoid precipitation .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl iodides in DMF to afford N-alkyl pyrazoles.
Oxidation: Bromine can be used for in situ oxidation of pyrazoline intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with alkyl iodides results in N-alkyl pyrazoles .
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. For example, pyrazole derivatives have been shown to induce apoptosis in certain cell lines by affecting the cell cycle and activating specific proteins .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-(trifluoromethyl)-1H-pyrazole: Shares similar structural features but lacks the thieno ring.
3-(Trifluoromethyl)pyrazole: Another related compound with similar reactivity but different substitution patterns.
Properties
Molecular Formula |
C6H2F3IN2S |
---|---|
Molecular Weight |
318.06 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)-2H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H2F3IN2S/c7-6(8,9)3-1-2-4(13-3)5(10)12-11-2/h1H,(H,11,12) |
InChI Key |
SVBNXHVVNZTTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C(NN=C21)I)C(F)(F)F |
Origin of Product |
United States |
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